1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Prostanoid Receptor Pharmacology Drug Discovery Binding Affinity

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea, commonly designated by its development code ONO-8130, is a synthetic small molecule belonging to the tetrazole urea class. It functions as a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.

Molecular Formula C17H17FN6O2
Molecular Weight 356.361
CAS No. 1005293-24-2
Cat. No. B3011641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
CAS1005293-24-2
Molecular FormulaC17H17FN6O2
Molecular Weight356.361
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN6O2/c1-2-26-15-9-7-14(8-10-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
InChIKeyBFWOOPUMXFUXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (ONO-8130) is the Benchmark EP1 Antagonist for Scientific Research


1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea, commonly designated by its development code ONO-8130, is a synthetic small molecule belonging to the tetrazole urea class. It functions as a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1 [1]. Its chemical architecture, featuring both a 4-ethoxyphenyl and a 4-fluorophenyl group linked via a tetrazole-urea core, confers a unique pharmacological profile that is quantifiably distinct from other EP receptor antagonists, making it a critical tool compound for studying EP1-mediated pathophysiology [2][3].

Pharmacological Selectivity of 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea Dictates Against In-Class Substitution


The complex interplay between the four EP receptor subtypes (EP1-EP4) in inflammatory processes, pain perception, and smooth muscle function demands highly selective pharmacological tools. Using a pan-EP antagonist or a less selective EP1 compound introduces confounding results due to simultaneous blockade of counter-regulatory EP2 signaling or pro-inflammatory EP3 and EP4 pathways [1]. The quantitative selectivity data below demonstrates that 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (ONO-8130) achieves such profound discrimination that it can be used to selectively isolate EP1-mediated effects, a claim that cannot be substantiated for many commonly referenced EP1 antagonists without similar validation.

Quantitative Differentiation Guide: How ONO-8130 Outperforms Alternative EP1 Antagonists


Superior Binding Affinity (Ki) for the EP1 Receptor Provides a Wider Experimental Window

The target compound ONO-8130 demonstrates a half-maximal inhibitory concentration (Ki) of 1.9 nM for the EP1 receptor, which establishes a more potent binding interaction compared to other reference EP receptor antagonists. For instance, the EP4 antagonist GW627368X has a reported Ki of 100 nM, representing a 52.6-fold weaker binding affinity [1]. The EP2 antagonist PF-04418948 has an IC50 of 16 nM, a metric that is 8.4-fold less potent than ONO-8130's Ki, even without considering the standard IC50-to-Ki conversion which would further increase the gap [1]. This level of potency allows for lower effective concentrations in experimental models, minimizing potential off-target effects.

Prostanoid Receptor Pharmacology Drug Discovery Binding Affinity

Validated >1,000-Fold Selectivity for EP1 Over Other Prostanoid Receptors is a Defining Feature

A critical decision factor for procurement is the documented selectivity of ONO-8130. Independent validation confirms that this compound exerts a more than 1,000-fold selectivity for the EP1 receptor over the other EP subtypes (EP2, EP3, EP4) [1]. This contrasts with the selectivity profile of L-798106, a potent EP3 antagonist (Ki = 0.3 nM), which has a different, non-EP1 selective mechanism of action [2]. Therefore, when the experimental goal is to attribute a phenotype exclusively to EP1, ONO-8130 is uniquely qualified as the antagonist of choice.

Selectivity Profile Receptor Pharmacology Target Engagement Assays

Dose-Dependent In Vivo Efficacy in a Translational Model of Bladder Pain Validates Therapeutic Potential

Beyond its in vitro profile, the pharmacological specificity of ONO-8130 translates into robust, quantifiable in vivo efficacy, a critical distinction from compounds with only cellular activity data. In a mouse model of cyclophosphamide-induced cystitis, oral preadministration of ONO-8130 in a dose range of 0.3–30 mg/kg resulted in a strong, dose-dependent attenuation of bladder pain-like nociceptive behavior and referred hyperalgesia [1]. This established dose-response relationship for a pain-related behavioral endpoint is not available for many other tool EP1 antagonists, solidifying its procurement value for translational research projects.

Translational Pharmacology In Vivo Model Cystitis Pain

Functional Antagonism Validated in Ex Vivo Tissue Bath Assays for Smooth Muscle Research

The functional pharmacology of ONO-8130 has been quantitatively confirmed in tissue bath experiments, where it blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea [1]. This ex vivo demonstration of functional EP1 antagonism provides a cross-validation of its primary in vitro binding data and establishes its utility in isolated organ bath studies. The ability to directly observe smooth muscle relaxation in real-time upon compound administration confirms the antagonist mechanism of action in a complex, multicellular tissue environment, which is a level of validation not consistently reported for all alternative EP1 antagonists.

Ex Vivo Pharmacology Smooth Muscle Contractility Respiratory Models

Defined Application Scenarios for 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea (ONO-8130) Based on Validated Evidence


Neurobiology of Visceral Pain and Central Sensitization

ONO-8130 is ideally suited for in vivo studies dissecting the role of the PGE2-EP1 pathway in chronic visceral pain. Based on its validated dose-dependent efficacy in a cystitis model [1], researchers can confidently use 0.3–30 mg/kg oral doses to probe the EP1-specific component of central sensitization, as evidenced by its ability to block PGE2-induced ERK phosphorylation in the L6 spinal cord [2]. This makes it a superior choice to less potent or less selective antagonists for attributing effects specifically to EP1.

Smooth Muscle Pathophysiology and Organ Bath Pharmacology

For ex vivo investigations of airway hyperresponsiveness or gastrointestinal dysmotility, ONO-8130 provides a validated pharmacological tool. Its demonstrated functional antagonism at 10 nM in guinea pig trachea, where it eliminates spontaneous tone, confirms its utility for detailed mechanistic studies in isolated organ bath systems [3]. This allows researchers to directly correlate cellular EP1 signaling with integrated smooth muscle function, a critical capability for respiratory or urological drug discovery programs.

Target Validation and Selectivity Profiling in Prostanoid Research

The compound's >1,000-fold selectivity profile over other EP receptors [3] makes it indispensable for target validation studies. In a project aiming to phenotype a novel small molecule or genetic modification, ONO-8130 can be used as a selective chemical probe to isolate the EP1 receptor's function from the EP2, EP3, and EP4 pathways, ensuring that any observed effects are correctly attributed to EP1 blockade and not to polypharmacology. Its selectivity for EP1 is its single most important procurement differentiator.

Translational Research in Urinary Tract Disorders

Given its origin in a patent for a therapeutic agent for urinary excretion disorders [4], ONO-8130 is uniquely positioned for translational research focused on lower urinary tract symptoms (LUTS), including overactive bladder and interstitial cystitis. The established in vivo efficacy data in bladder pain provides a direct translational bridge to clinical pathologies, making it a compound of choice for dereplicating EP1 as a therapeutic target for LUTS.

Quote Request

Request a Quote for 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.